molecular formula C8H2BrF5O B1272933 Pentafluorophenacyl bromide CAS No. 5122-16-7

Pentafluorophenacyl bromide

Cat. No.: B1272933
CAS No.: 5122-16-7
M. Wt: 289 g/mol
InChI Key: CIYHGZNFDGHGDK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pentafluorophenacyl bromide can be synthesized through a multi-step reaction starting from pentafluorobenzonitrile . The process involves bromination and other chemical transformations under controlled conditions to yield the final product. The reaction typically requires anhydrous conditions and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination reactions using bromine and pentafluorobenzonitrile as starting materials. The reaction is carried out in specialized reactors designed to handle the corrosive nature of bromine and the need for precise temperature control .

Chemical Reactions Analysis

Types of Reactions: Pentafluorophenacyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a pentafluorophenacyl amine derivative .

Comparison with Similar Compounds

Uniqueness: Pentafluorophenacyl bromide is unique due to its high reactivity and the stability of the derivatives it forms. The presence of five fluorine atoms significantly enhances its electron-withdrawing capability, making it more reactive compared to other phenacyl bromides with fewer fluorine atoms .

Properties

IUPAC Name

2-bromo-1-(2,3,4,5,6-pentafluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF5O/c9-1-2(15)3-4(10)6(12)8(14)7(13)5(3)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYHGZNFDGHGDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379755
Record name 2-Bromo-1-(pentafluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5122-16-7
Record name 2-Bromo-1-(pentafluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How was the structure of the product from this unusual reaction confirmed?

A2: The structure of the fluorescent product, tetrafluorobenzo[b]-1,3,5,7-tetraazatetracyclo[7.3.1 3,7 •1 5,9 •0 1,9 ] tetradecan-10-one, was determined using a combination of spectroscopic and crystallographic techniques. The researchers employed ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy to elucidate the connectivity and environment of the atoms within the molecule []. The definitive three-dimensional structure was then confirmed through X-ray crystallography, providing unambiguous evidence for the unusual rearrangement and cyclization that occurred during the reaction [].

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